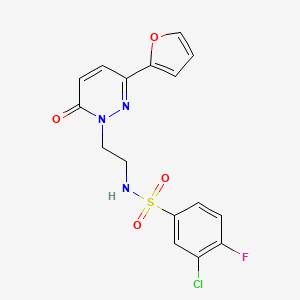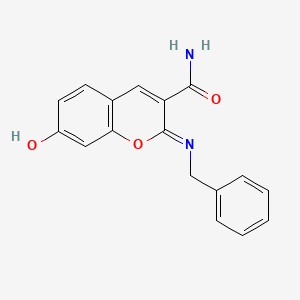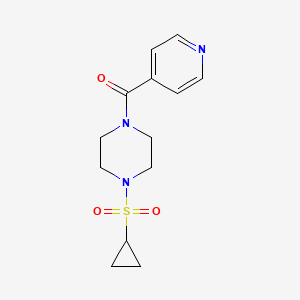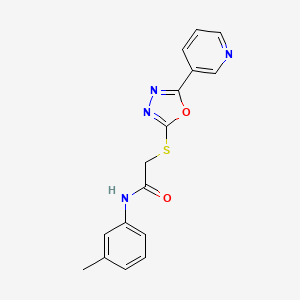
2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(m-tolyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(m-tolyl)acetamide is a chemical compound that has been widely used in scientific research. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
作用機序
The mechanism of action of 2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(m-tolyl)acetamide is not fully understood. However, it has been suggested that this compound exerts its antimicrobial activity by inhibiting the synthesis of bacterial cell walls. It has also been proposed that this compound induces apoptosis in cancer cells by activating various signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of both gram-positive and gram-negative bacteria, as well as various fungi and viruses. Furthermore, this compound has been shown to induce apoptosis in cancer cells, leading to the inhibition of tumor growth.
実験室実験の利点と制限
One of the main advantages of using 2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(m-tolyl)acetamide in lab experiments is its broad-spectrum antimicrobial activity. This makes it a useful tool for studying the mechanisms of bacterial and fungal infections. However, one of the limitations of using this compound is its potential toxicity, which can affect the results of experiments.
将来の方向性
There are several future directions for the use of 2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(m-tolyl)acetamide in scientific research. One potential direction is the development of novel chemotherapeutic agents based on this compound. Another direction is the investigation of its potential use as an antimicrobial agent in the food industry. Additionally, further studies are needed to understand the mechanism of action of this compound and to identify any potential side effects.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound has the potential to be developed into novel chemotherapeutic agents and antimicrobial agents, making it a valuable tool in scientific research.
合成法
The synthesis of 2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(m-tolyl)acetamide can be achieved using various methods. One of the most common methods involves the reaction of 5-(pyridin-3-yl)-1,3,4-oxadiazol-2-thiol with N-(m-tolyl)acetamide in the presence of a suitable catalyst. The reaction is carried out under mild conditions, and the yield of the product is typically high.
科学的研究の応用
2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(m-tolyl)acetamide has been used in various scientific research applications. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been found to exhibit potent antimicrobial activity against a wide range of microorganisms, including bacteria, fungi, and viruses. Furthermore, this compound has been shown to possess anticancer properties, making it a potential candidate for the development of novel chemotherapeutic agents.
特性
IUPAC Name |
N-(3-methylphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c1-11-4-2-6-13(8-11)18-14(21)10-23-16-20-19-15(22-16)12-5-3-7-17-9-12/h2-9H,10H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNYOSVNXJFDLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(O2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(benzo[d]thiazol-2-ylthio)-1-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2901770.png)
![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2901771.png)

![3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2901776.png)
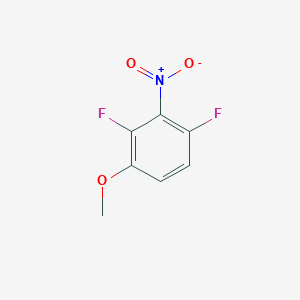
![(3,4-dimethoxyphenyl)[4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2901779.png)
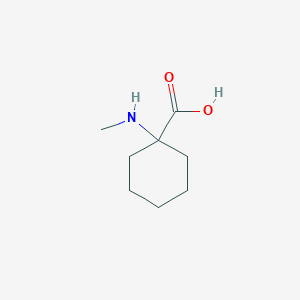
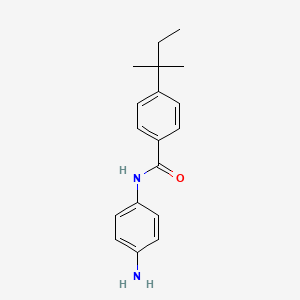
![2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N,N-diisopropylacetamide](/img/structure/B2901784.png)

![5,5-Difluoro-2-aza-spiro[5.3]nonane hydrochloride](/img/structure/B2901788.png)
